Imidazole-d3
Overview
Description
Imidazole-d3 is a deuterated form of imidazole, where three hydrogen atoms are replaced by deuterium. Imidazole itself is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This compound is significant in various fields due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole-d3 typically involves the deuteration of imidazole. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterium oxide. The process is optimized to achieve high yields and purity, often involving multiple steps of purification to remove any non-deuterated impurities.
Chemical Reactions Analysis
Types of Reactions: Imidazole-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form imidazole-2-carboxylic acid.
Reduction: It can be reduced to form imidazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazoline derivatives.
Substitution: N-alkyl or N-acyl imidazole derivatives.
Scientific Research Applications
Imidazole-d3 is widely used in scientific research due to its deuterated nature, which makes it valuable in various applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of imidazole in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Used in the synthesis of deuterated pharmaceuticals and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of imidazole-d3 involves its interaction with various molecular targets. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, which can alter the compound’s behavior in biological systems. This compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Imidazole: The non-deuterated form, widely used in various applications.
Benzimidazole: Contains a fused benzene ring, used in pharmaceuticals.
Thiazole: Contains sulfur instead of one nitrogen, used in dyes and drugs.
Uniqueness: Imidazole-d3 is unique due to its deuterium content, which provides distinct advantages in NMR spectroscopy and kinetic studies. The presence of deuterium can also enhance the stability and alter the pharmacokinetics of the compound, making it valuable in drug development and other scientific research applications.
Properties
IUPAC Name |
2,4,5-trideuterio-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXXELZNTBOGNW-CBYSEHNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(N1)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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